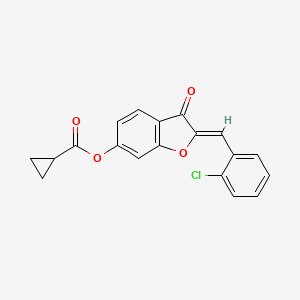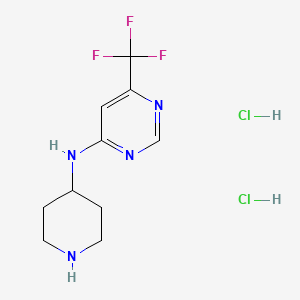
N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride" is a derivative of pyrimidin-4-amine, which is a core structure in various heterocyclic compounds that exhibit a range of biological activities. The presence of a trifluoromethyl group and a piperidine ring suggests potential for increased pharmacological properties due to the electron-withdrawing nature of the trifluoromethyl group and the basicity of the piperidine nitrogen.
Synthesis Analysis
The synthesis of related pyrimidin-4-amine analogues involves a two-step process starting from dichloropyrimidines. Initially, a condensation reaction with 2-amino-6-trifluoromethylpyridine is carried out in the presence of sodium hydride (NaH), leading to N-arylated pyrimidin-4-amine analogues. Subsequently, these intermediates undergo Suzuki coupling with various substituted aryl/heteroaryl boronic acids or esters to yield a range of novel pyrimidine derivatives . This method is cost-effective and allows for the introduction of diverse substituents into the pyrimidine core.
Molecular Structure Analysis
The molecular structure of pyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized. The introduction of nitrogen-containing auxiliaries, such as piperidine, can lead to the formation of molecular clefts upon metal coordination, as seen in related compounds where ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold form complexes with metals like Zn(II) and Cu(II) . The auxiliary amines can potentially coordinate to metal centers, influencing the stability and geometry of the resulting complexes.
Chemical Reactions Analysis
The chemical reactivity of pyrimidin-4-amine derivatives is influenced by the substituents attached to the pyrimidine ring. For instance, the presence of a piperidine moiety can enhance the interaction with metal ions, as demonstrated by the increased stability of Zn(II) complexes when auxiliary amines are present . Additionally, the electron-withdrawing trifluoromethyl group can affect the electronic properties of the molecule, potentially altering its reactivity in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The trifluoromethyl group is known for imparting increased lipophilicity and metabolic stability to compounds. The piperidine ring, being a basic nitrogen-containing heterocycle, could affect the compound's solubility and its ability to form salts, which is relevant for the dihydrochloride form. The antimicrobial activity of related compounds containing a piperidine ring and a pyrimidin-4-amine scaffold has been observed, suggesting potential bioactivity for the compound . The characterization of such compounds typically involves techniques like NMR and mass spectrometry, which would also be applicable for the analysis of "this compound".
Applications De Recherche Scientifique
Synthesis and Catalysis
The compound is relevant in the field of synthesis and catalysis. Its structural components, especially the pyrimidine ring, are integral in various synthetic pathways. For instance, tert-butanesulfinamide, a similar compound, is extensively used in the stereoselective synthesis of amines and their derivatives, indicating the significance of such structures in asymmetric synthesis of N-heterocycles (Philip et al., 2020). Similarly, recyclable copper catalyst systems involving compounds like piperidine are crucial for C-N bond-forming cross-coupling reactions, suggesting the potential of N-(Piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride in such applications (Kantam et al., 2013).
Optical Sensors and Pharmaceuticals
Pyrimidine derivatives, such as the one , are recognized for their utility in creating optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This aspect is also crucial in their biological and medicinal uses (Jindal & Kaur, 2021). Furthermore, the pyranopyrimidine core, often associated with pyrimidine derivatives, is a key precursor in the medicinal and pharmaceutical industries due to its broad applicability and bioavailability, highlighting the compound's potential in drug development and medical applications (Parmar et al., 2023).
Central Nervous System (CNS) Drugs
Research identifies certain functional chemical groups, like pyrimidine, as potential lead molecules for the synthesis of CNS acting drugs. This highlights the potential of this compound in the development of treatments for CNS disorders (Saganuwan, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-7-1-3-14-4-2-7;;/h5-7,14H,1-4H2,(H,15,16,17);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOALOTCVEOUZQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


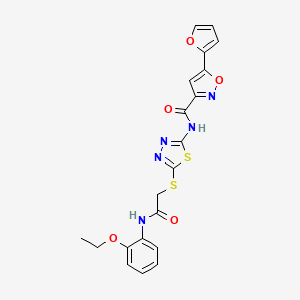
![1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B2505587.png)

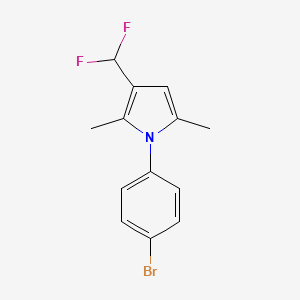
![1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol](/img/structure/B2505590.png)

![N-(4-bromophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2505592.png)
![Tert-butyl[cis-3-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2505597.png)
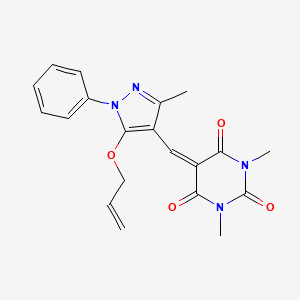

![2-[2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2505602.png)
![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)
